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Compound of Interest

Compound Name:
3-bromo-5-methyl-1H-

pyrazolo[3,4-c]pyridine

CAS No.: 1374652-69-3

Cat. No.: B1403372

Get Quote

Executive Summary
The pyrazolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in kinase drug

discovery. Its structural versatility allows it to function as a bioisostere of the adenine ring of

ATP. Depending on the saturation of the pyridine ring and the substitution pattern at positions 1,

3, 5, and 7, these analogs exhibit divergent selectivity profiles ranging from Necroptosis

inhibition (RIP1) to Wnt pathway modulation (GSK-3

).

This guide compares three distinct classes of pyrazolo[3,4-c]pyridine analogs:

Class A (Fully Aromatic): GSK-3ngcontent-ng-c176312016="" _nghost-ng-c3009799073=""

class="inline ng-star-inserted">

/ CLK1 / DYRK1A dual-specificity inhibitors.

Class B (Tetrahydro-7-oxo): Highly selective RIP1 kinase inhibitors.
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Class C (3,5-Disubstituted): Pim-1/2 kinase inhibitors with antiproliferative activity.

Structural Basis of Selectivity
The core scaffold allows for "vector tuning"—directing substituents into specific hydrophobic

pockets of the kinase ATP-binding site.

Feature Class A (Aromatic)
Class B
(Tetrahydro-7-oxo)

Class C (Pim-
Selective)

Core Structure
Fully aromatic pyridine

ring

4,5,6,7-Tetrahydro-7-

oxo ring

Fully aromatic or

dihydro

Key Interaction Hinge binder (N1/N2)
Allosteric/Type II-like

binding

Hinge binder + Ribose

pocket

Primary Target

GSK-3

(IC

< 50 nM)

RIP1 (IC

< 10 nM)

Pim-1 (IC

~ 1

M)

Selectivity Driver C3-Aryl / C5-Halogen Lactam moiety (7-oxo) C3-Aminopiperidine

Comparative Profiling Data
The following table synthesizes experimental data from key SAR studies, highlighting the

performance of representative lead compounds from each class.
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Parameter
Compound 6 (Class

A)

Compound 22

(Class B)

Compound 12a

(Class C)

Primary Target GSK-3 RIP1 (Receptor

Interacting Protein 1)

Cell Cycle (General

Antiproliferative)

Mechanism
ATP Competitive

(Type I)
Allosteric / Type I ATP Competitive

IC

(Primary)

22 nM (GSK-3

)
4 nM (RIP1)

3.0

M (PC3 Cells)

Selectivity
Moderate (hits CDK2,

CLK1)

High (>100-fold vs.

400 kinases)
Low (Pan-active)

Key Substituent C3-Phenyl, C5-Cl
N6-Benzyl, C3-

Carboxylate

C3-(3-Fluorophenyl),

C7-Piperazine

In Vivo Efficacy Not optimized for CNS
EAE Model (10 mg/kg

bid)

Tumor Xenograft (pre-

clinical)

Note on Causality: The high selectivity of Class B (Compound 22) arises from the 7-oxo-4,5,6,7-

tetrahydro motif. The non-aromatic lactam ring creates a specific geometry that forces the

molecule into a conformation incompatible with the ATP pockets of most typical kinases (like

CDKs), but perfectly complementary to the RIP1 activation loop.

Signaling Pathway Context
Understanding the downstream effects is crucial for assay design. Below are the two primary

pathways modulated by these analogs.

A. RIP1 Kinase Pathway (Necroptosis)
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Targeted by Class B analogs (e.g., Compound 22). Inhibition prevents the formation of the

necrosome, blocking inflammatory cell death.
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 Normal State
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(S166)
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RIP3 Recruitment
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MLKL Phosphorylation

Necroptosis
(Membrane Rupture)
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Figure 1: Mechanism of action for Class B pyrazolo[3,4-c]pyridines in the Necroptosis pathway.

The inhibitor blocks the transition from Complex I to the Necrosome.
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Experimental Protocols for Validation
To validate the activity of a new pyrazolo[3,4-c]pyridine analog, use the following self-validating

workflow.

Protocol A: ADP-Glo™ Kinase Assay (Primary Screen)
Used for determining IC

against GSK-3

or RIP1.

Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA).

Enzyme Mix: Dilute purified RIP1 or GSK-3

kinase to 2x optimal concentration (e.g., 5 ng/

L).

Compound Addition:

Dispense 100 nL of compound (in DMSO) into a 384-well white plate.

Add 2.5

L of 2x Enzyme Mix.

Incubate for 10 min at RT (allows Type II inhibitors to bind).

Substrate Start: Add 2.5

L of 2x ATP/Substrate mix (e.g., 20

M ATP + 0.2

g/

L Myelin Basic Protein).
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Reaction: Incubate at RT for 60 min.

Detection:

Add 5

L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

Add 10

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

Read: Measure Luminescence.

Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Necrostatin-1 for RIP1) must

show IC

within 2-fold of historical mean.

Protocol B: Cell-Based Necroptosis Rescue Assay
Used to confirm cellular permeability and target engagement for Class B analogs.

Cell Line: HT-29 (human colorectal adenocarcinoma).

Seeding: 5,000 cells/well in 96-well plates. Allow adherence overnight.

Induction: Pre-treat cells with analog (serial dilution) for 1 hour.

Stimulation: Add Necroptosis Mix:

TNF-

(20 ng/mL)

Smac mimetic (100 nM)

z-VAD-fmk (20

M) - Critical: prevents apoptosis, forcing necroptosis.
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Incubation: 24 hours at 37°C.

Readout: Add CellTiter-Glo® reagent. Measure luminescence (ATP levels correlate with

viability).

Success Criteria: Full rescue of cell viability at high concentrations (>90% compared to

DMSO control).

Optimization Workflow
The following diagram illustrates the iterative cycle for optimizing this scaffold.

Structure-Based Design
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Figure 2: Optimization workflow for pyrazolo[3,4-c]pyridine kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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